Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl-
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Overview
Description
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities, including antiviral, anticancer, and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic synthesis methods. For instance, piperazine can be synthesized using catalytic hydrogenation of diethylenetriamine or by the reaction of ethylene dichloride with ammonia . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antidepressant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites . Additionally, the compound may interact with other receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-(3-(Trifluoromethyl)phenyl)piperazine: Known for its use in antidepressant drugs.
1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: Used in the synthesis of piperazine derivatives.
Uniqueness
Piperazine, 1-(m-(dimethylamino)benzoyl)-4-methyl- is unique due to the presence of the dimethylamino benzoyl group, which imparts specific chemical and biological properties. This structural modification enhances its potential as a pharmaceutical agent, providing distinct advantages over other piperazine derivatives in terms of receptor binding and biological activity.
Properties
CAS No. |
94025-29-3 |
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Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H21N3O/c1-15(2)13-6-4-5-12(11-13)14(18)17-9-7-16(3)8-10-17/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
UNOXFJINJYTWCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N(C)C |
Origin of Product |
United States |
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